molecular formula C12H24BrNS B12838677 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine

Cat. No.: B12838677
M. Wt: 294.30 g/mol
InChI Key: SDHSEVMNZOUJKN-UHFFFAOYSA-N
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Description

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is a thiomorpholine derivative featuring a bromomethylpentyl substituent at the 4-position of the heterocyclic ring. Thiomorpholine, a six-membered ring containing one sulfur and three nitrogen atoms, is structurally analogous to morpholine but with sulfur replacing oxygen. The compound’s molecular formula can be inferred as C₁₂H₂₃BrNS, derived from the parent 2,3-dimethylthiomorpholine (C₆H₁₃NS, molecular mass 131.24 g/mol ) with the addition of a 2-(bromomethyl)pentyl chain.

While direct data on its synthesis are absent in the provided evidence, analogous methods from patent literature (e.g., bromomethylpyridine hydrobromate in Example 325 of EP 4 374 877 A2 ) suggest that bromomethyl-substituted compounds are synthesized via halogenation or substitution reactions. Applications may include medicinal chemistry (e.g., radiopharmaceutical precursors) or materials science, though specific uses require further investigation.

Properties

Molecular Formula

C12H24BrNS

Molecular Weight

294.30 g/mol

IUPAC Name

4-[2-(bromomethyl)pentyl]-2,3-dimethylthiomorpholine

InChI

InChI=1S/C12H24BrNS/c1-4-5-12(8-13)9-14-6-7-15-11(3)10(14)2/h10-12H,4-9H2,1-3H3

InChI Key

SDHSEVMNZOUJKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1CCSC(C1C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Pentyl Chain: The pentyl chain can be attached through a nucleophilic substitution reaction, where the thiomorpholine ring is reacted with a pentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl-substituted thiomorpholine

    Substitution: Amino-substituted or thiol-substituted thiomorpholine

Scientific Research Applications

4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dimethylthiomorpholine (C₆H₁₃NS)

  • Structural Differences : The parent compound lacks the bromomethylpentyl substituent, resulting in a simpler structure.
  • Reactivity : Without the bromine atom, 2,3-dimethylthiomorpholine is less reactive toward nucleophilic substitution but retains basicity due to the sulfur and nitrogen atoms.
  • Physicochemical Properties : Lower molecular weight (131.24 g/mol ) and lipophilicity compared to the brominated derivative.

4-(Bromomethyl)pyridine Hydrobromate

  • Core Heterocycle : Pyridine (aromatic nitrogen ring) vs. thiomorpholine (saturated sulfur-nitrogen ring).
  • Applications : Used in pharmaceutical synthesis (e.g., Example 325 ), highlighting bromomethyl groups’ versatility in medicinal chemistry.

General Brominated Aliphatic Compounds (e.g., Bromohexane)

  • Reactivity : Aliphatic bromides typically undergo SN2 reactions, but steric hindrance from the thiomorpholine ring in 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine may slow substitution compared to linear bromoalkanes.
  • Stability : Bromine’s position on a branched chain may enhance stability under acidic or basic conditions.

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound C₁₂H₂₃BrNS ~282.25 (calculated) Bromomethyl, thiomorpholine Electrophilic substitution, alkylation
2,3-Dimethylthiomorpholine C₆H₁₃NS 131.24 Thiomorpholine Basicity, nucleophilic ring opening
4-(Bromomethyl)pyridine hydrobromate C₆H₆BrN·HBr 265.94 Bromomethyl, pyridine SN2 reactions, aromatic stabilization
Bromohexane C₆H₁₃Br 165.07 Aliphatic bromide Rapid SN2 reactivity

Research Implications and Limitations

  • Gaps in Evidence: No direct data on the target compound’s synthesis, solubility, or biological activity were found in the provided sources. Comparisons rely on structural analogs and reaction chemistry principles.

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